α2C-Adrenoceptor Binding Affinity: OPC-28326 vs. Yohimbine
In head-to-head radioligand binding assays using human recombinant α2-adrenoceptor subtypes, OPC-28326 demonstrates a distinct subtype selectivity profile compared to the classical α2-antagonist yohimbine [1]. OPC-28326 displays 15-fold higher affinity for α2C (Ki=55 nM) compared to α2B (Ki=285 nM) and 37-fold higher affinity for α2C compared to α2A (Ki=2040 nM) [1]. In contrast, yohimbine exhibits comparable affinity across all three subtypes, with Ki values of 3.0 nM (α2A), 2.0 nM (α2B), and 11.0 nM (α2C) [1].
| Evidence Dimension | α2-Adrenoceptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | α2A: 2040 nM; α2B: 285 nM; α2C: 55 nM |
| Comparator Or Baseline | Yohimbine: α2A: 3.0 nM; α2B: 2.0 nM; α2C: 11.0 nM |
| Quantified Difference | OPC-28326 is 680× less potent at α2A, 143× less potent at α2B, and 5× less potent at α2C compared to yohimbine |
| Conditions | Human recombinant α2-adrenoceptor subtypes expressed in cell lines; [3H]RX821002 radioligand |
Why This Matters
The differential subtype selectivity ratio (α2C preference) distinguishes OPC-28326 from yohimbine for applications requiring α2C-targeted pharmacology without equipotent α2A/α2B blockade.
- [1] Orito K, et al. alpha(2)-adrenoceptor antagonist properties of OPC-28326, a novel selective peripheral vasodilator. Br J Pharmacol. 2001;134(4):763-770. View Source
